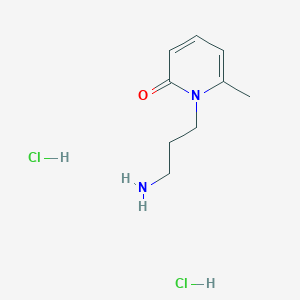

1-(3-氨基丙基)-6-甲基-2(1H)-吡啶酮二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .

Molecular Structure Analysis

The molecular formula for 1-(3-Aminopropyl)imidazole is C6H11N3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Aminopropyl)imidazole include a molecular weight of 125.17, a refractive index of n20/D 1.519 (lit.), and a density of 1.049 g/mL at 25°C (lit.) .科学研究应用

1. 与金属离子的络合

- Santos 等人 (2007) 的研究探索了 3-羟基-2-甲基-4-吡啶酮的结合特性,包括 1-(3-氨基丙基)-6-甲基-2(1H)-吡啶酮的衍生物,与钼(VI)。该研究表明,这些化合物在低 pH 值下与 MoVI 有效络合,形成双螯合的 MoO22+ 物种,并表明在金属离子络合和去除方面具有潜在应用 (Santos 等人,2007).

2. 螯合特性和生物学评价

- Santos 等人 (2000) 的另一项研究重点关注 N-取代的 3-羟基-4-吡啶酮的螯合特性,包括 1-(3-氨基丙基)-6-甲基-2(1H)-吡啶酮。这些螯合剂显示出与 Ga(III) 离子的显着相互作用,表明在生物医学成像和治疗中具有潜在应用,特别是在小鼠中增强尿液排泄和增加骨吸收 (Santos 等人,2000).

3. 有机化学中的合成和用途

- Mekheimer 等人 (1997) 报告了从 4-羟基-6-甲基-2-吡啶酮合成功能化的 4H-吡喃(3,2-c)吡啶,展示了这些化合物在有机化学中用于创建复杂分子结构的实用性。这突出了吡啶酮衍生物在合成化学中的作用 (Mekheimer 等人,1997).

4. HIV-1 逆转录酶抑制

- Saari 等人 (1992) 合成了一系列 3-氨基吡啶-2(1H)-酮衍生物,包括与 1-(3-氨基丙基)-6-甲基-2(1H)-吡啶酮相关的化合物,这些化合物显示出对 HIV-1 逆转录酶的有效抑制。这表明在抗病毒治疗中具有潜在应用 (Saari 等人,1992).

5. 阿尔茨海默氏症治疗

- Scott 等人 (2011) 对设计用于阿尔茨海默氏症治疗的分子进行了研究,包括 3-羟基-4-吡啶酮的衍生物,表明在神经退行性疾病中具有潜在应用。评估了这些化合物的抗氧化活性、细胞毒性和干扰金属离子诱导的淀粉样肽聚集的能力 (Scott 等人,2011).

6. 镇痛剂

- Aytemir 等人 (1999) 合成了与 1-(3-氨基丙基)-6-甲基-2(1H)-吡啶酮密切相关的 2-甲基/乙基-3-羟基-4(1H)-吡啶酮,并研究了它们作为镇痛和抗炎剂的潜力。这些化合物显示出比乙酰水杨酸更高的镇痛活性,表明它们在疼痛管理中的潜力 (Aytemir 等人,1999).

安全和危害

作用机制

Target of Action

A similar compound, 3-[1-(3-aminopropyl)-1h-indol-3-yl]-4-(1h-indol-3-yl)-1h-pyrrole-2,5-dione, is known to target the 3-phosphoinositide-dependent protein kinase 1 (pdk1) in humans . PDK1 plays a crucial role in the PI3K/Akt signaling pathway, which is involved in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

If it shares similarities with the aforementioned compound, it may interact with its target by binding to the active site of the enzyme, thereby influencing its activity . This interaction could lead to changes in the downstream signaling pathways.

Biochemical Pathways

If it acts on pdk1 like the similar compound, it could potentially influence the pi3k/akt signaling pathway . This pathway is crucial for many cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism.

Pharmacokinetics

The similar compound is predicted to have high intestinal absorption and can cross the blood-brain barrier . These properties could potentially influence the bioavailability of the compound.

Result of Action

If it acts on pdk1 like the similar compound, it could potentially influence various cellular processes, including cell survival, growth, proliferation, angiogenesis, and metabolism .

Action Environment

For instance, the compound is air-sensitive , suggesting that its stability and efficacy could be affected by exposure to air.

属性

IUPAC Name |

1-(3-aminopropyl)-6-methylpyridin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c1-8-4-2-5-9(12)11(8)7-3-6-10;;/h2,4-5H,3,6-7,10H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKRWFTVHAGMNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2406556.png)

![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)

![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)

![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)

![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)

![(E)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2406576.png)